Ethambutol-d8
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Overview
Description
Ethambutol-d8 is a deuterated form of ethambutol, an antimycobacterial agent primarily used in the treatment of tuberculosis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of ethambutol due to the presence of deuterium atoms, which can be detected using various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethambutol-d8 involves the incorporation of deuterium atoms into the ethambutol molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with racemic 2-aminobutane-1-ol, the amino group can be protected by reacting with carboxybenzyl chloride in the presence of sodium hydroxide to obtain the N-carbobenzoxy derivative. This derivative is then stereoselectively acylated by the hydroxy group with ethyl acetate, catalyzed by lipase PPL, followed by chromatography on silica gel .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as protection and deprotection of functional groups, stereoselective reactions, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Ethambutol-d8 undergoes various chemical reactions, including:
Oxidation: Ethambutol can be oxidized to form its corresponding aldehyde and carboxylic acid derivatives.
Reduction: Reduction reactions can convert ethambutol to its corresponding alcohol derivatives.
Substitution: Ethambutol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ethambutol, such as aldehydes, carboxylic acids, and substituted ethambutol compounds.
Scientific Research Applications
Ethambutol-d8 has several scientific research applications:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of ethambutol.
Biology: Helps in understanding the metabolic pathways and biological interactions of ethambutol.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of ethambutol.
Industry: Employed in the development of new formulations and delivery systems for ethambutol.
Mechanism of Action
Ethambutol-d8, like ethambutol, exerts its effects by inhibiting the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose into arabinan and then arabinogalactan, a constituent of the mycobacterial cell wall . This inhibition disrupts the formation of the cell wall, leading to the bacteriostatic activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: Another first-line anti-tuberculosis drug that inhibits the synthesis of mycolic acids in the mycobacterial cell wall.
Rifampin: An antibiotic that inhibits bacterial RNA synthesis by binding to the DNA-dependent RNA polymerase.
Pyrazinamide: A prodrug that is converted to its active form, pyrazinoic acid, which disrupts mycobacterial cell membrane metabolism and transport functions.
Uniqueness of Ethambutol-d8
This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in research for studying the pharmacokinetics and metabolism of ethambutol. The deuterium atoms provide a distinct advantage in analytical studies, allowing for precise tracking and analysis using techniques such as mass spectrometry.
Biological Activity
Ethambutol-d8 is a deuterated derivative of ethambutol, a well-established antimycobacterial agent primarily used in the treatment of tuberculosis (TB). This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and potential applications in research.
This compound exhibits a mechanism of action similar to that of its non-deuterated counterpart. It primarily functions as a bacteriostatic agent , inhibiting the synthesis of the bacterial cell wall in Mycobacterium tuberculosis. The key aspects of its mechanism include:
- Inhibition of Arabinosyl Transferases : this compound targets arabinosyl transferases (embA, embB, embC), which are crucial for the biosynthesis of arabinogalactan and lipoarabinomannan—essential components of the mycobacterial cell wall. This inhibition leads to increased permeability of the bacterial cell wall and ultimately hampers bacterial growth .
- Synergistic Effects : Research indicates that Ethambutol can enhance the efficacy of other antitubercular drugs, particularly isoniazid (INH). This synergy is believed to arise from ethambutol's ability to increase INH sensitivity by modulating the expression of the inhA gene, which encodes for an enzyme critical for mycobacterial cell wall integrity .
Pharmacokinetics
The pharmacokinetic profile of this compound shows similarities to that of ethambutol, with some enhancements due to deuteration. Key pharmacokinetic parameters include:
- Absorption : this compound is readily absorbed after oral administration, achieving peak serum concentrations (Cmax) within 2-4 hours post-dose. The bioavailability is approximately 75-80% .
- Distribution : The volume of distribution is extensive, with concentrations in erythrocytes significantly higher than in plasma. This distribution pattern is crucial for its efficacy against actively growing mycobacteria .
- Metabolism and Excretion : this compound undergoes metabolism primarily through oxidation by aldehyde dehydrogenase, resulting in an aldehyde metabolite and subsequently a dicarboxylic acid. The compound is predominantly excreted via renal pathways, necessitating caution in patients with renal impairment .
Research Applications
This compound serves as an invaluable tool in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking in biological systems. Its applications include:
- Metabolic Pathway Exploration : Researchers utilize this compound to investigate metabolic pathways and resistance mechanisms in Mycobacterium tuberculosis, providing insights that can inform drug development strategies .
- Analytical Chemistry Reference : In drug development and testing, this compound acts as a reference compound to differentiate between various forms of ethambutol during analytical assessments.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Pharmacokinetic Studies : A study involving healthy volunteers administered a single dose of this compound showed that it maintained consistent serum levels over prolonged periods, indicating its stability and reliability as a research compound .
- Synergistic Drug Interactions : Investigations into combination therapies revealed that this compound significantly enhances the bactericidal activity of INH against resistant strains of Mycobacterium tuberculosis, suggesting its potential role in overcoming drug resistance .
- Formulation Development : Recent advancements have explored the use of Ethambutol-loaded solid lipid nanoparticles for direct inhalation therapy. These formulations demonstrated high encapsulation efficiency and improved delivery mechanisms for treating TB more effectively .
Summary Table: Key Characteristics of this compound
Parameter | Value/Description |
---|---|
Chemical Structure | Deuterated form of ethambutol |
Mechanism of Action | Inhibits arabinosyl transferases |
Bioavailability | 75-80% |
Cmax | 2-5 µg/mL |
Tmax | 2-4 hours |
Volume of Distribution | Approximately 76.2 L in HIV co-infected patients |
Protein Binding | 20-30% |
Primary Excretion Route | Renal |
Properties
CAS No. |
1129526-23-3 |
---|---|
Molecular Formula |
C10H24N2O2 |
Molecular Weight |
212.36 g/mol |
IUPAC Name |
(2S)-1,1-dideuterio-2-[[1,1,2,2-tetradeuterio-2-[[(2S)-1,1-dideuterio-1-hydroxybutan-2-yl]amino]ethyl]amino]butan-1-ol |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m0/s1/i5D2,6D2,7D2,8D2 |
InChI Key |
AEUTYOVWOVBAKS-MKWMBDJFSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H](CC)NC([2H])([2H])C([2H])([2H])N[C@@H](CC)C([2H])([2H])O)O |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO |
Origin of Product |
United States |
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